molecular formula C19H18FN5O4S2 B2562411 N-(2,4-dimethoxyphenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 886935-61-1

N-(2,4-dimethoxyphenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2562411
CAS No.: 886935-61-1
M. Wt: 463.5
InChI Key: VTMTXBVPTWOCNA-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted with a 3-(4-fluorophenyl)ureido group at position 5 and a thioacetamide moiety at position 2. The acetamide chain is further linked to a 2,4-dimethoxyphenyl group, contributing distinct electronic and steric properties. The 2,4-dimethoxyphenyl group may improve solubility compared to non-polar analogs while maintaining moderate lipophilicity for membrane permeability .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O4S2/c1-28-13-7-8-14(15(9-13)29-2)22-16(26)10-30-19-25-24-18(31-19)23-17(27)21-12-5-3-11(20)4-6-12/h3-9H,10H2,1-2H3,(H,22,26)(H2,21,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMTXBVPTWOCNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity based on diverse sources, providing a comprehensive overview of its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a 1,3,4-thiadiazole ring, which is known for its diverse pharmacological properties. The presence of dimethoxy and fluorophenyl groups enhances its biological profile. The molecular formula is C17H18FN5O3SC_{17}H_{18}FN_5O_3S, indicating a complex structure that contributes to its potential efficacy in various therapeutic areas.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole , including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds with thiadiazole rings showed activity against both Gram-positive and Gram-negative bacteria. Specific findings include:

  • E. coli and S. aureus were notably susceptible to certain thiadiazole derivatives at concentrations as low as 100 µg/mL.
  • The introduction of electron-withdrawing groups such as fluorine at specific positions on the phenyl ring increased antibacterial potency significantly .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. Notable findings include:

  • Compounds containing the thiadiazole moiety have shown promising results against several cancer cell lines including A549 (lung cancer) and T47D (breast cancer). In one study, compounds were evaluated using the MTT assay to determine cell viability after treatment .
  • The presence of substituents like fluorine has been correlated with enhanced cytotoxicity against tumor cells. For instance, the compound demonstrated more potent antitumor activity compared to standard chemotherapeutic agents like 5-fluorouracil .

Structure-Activity Relationship (SAR)

The SAR analysis for this compound indicates that:

  • The dimethoxyphenyl group contributes to increased lipophilicity and improved cellular uptake.
  • Substitution patterns on the thiadiazole ring significantly affect biological activity; for example, the introduction of various substituents can modulate both antimicrobial and anticancer effects .

Case Studies

Several case studies have investigated the biological activity of thiadiazole derivatives similar to this compound:

  • Antimicrobial Screening : A study evaluated a series of thiadiazole derivatives against a panel of bacterial strains. Results indicated that compounds with halogen substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .
  • Anticancer Efficacy : In vitro studies demonstrated that certain derivatives showed significant cytotoxic effects on cancer cell lines with IC50 values lower than those of established chemotherapeutics. This highlights their potential as novel anticancer agents .

Scientific Research Applications

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been studied extensively. Research indicates that derivatives of 1,3,4-thiadiazole, which includes the target compound, exhibit promising antibacterial and antifungal activities. For instance:

  • Mechanism of Action : The thiazole moiety enhances the compound's ability to disrupt microbial cell walls and inhibit essential metabolic pathways.
  • Efficacy : Studies have shown that certain derivatives demonstrate effective inhibition against Gram-positive and Gram-negative bacteria as well as fungi. The introduction of electron-withdrawing groups such as fluorine significantly improves antibacterial potency against strains like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

N-(2,4-dimethoxyphenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide has also been evaluated for its anticancer potential:

  • Cell Line Studies : Various studies have reported the cytotoxic effects of thiadiazole derivatives on cancer cell lines including A549 (lung cancer), T47D (breast cancer), and others. The compounds exhibited IC50 values indicating significant antiproliferative activity .
  • Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiadiazole ring is critical for enhancing anticancer activity. For example, compounds with electron-withdrawing groups at strategic positions have shown increased efficacy in inhibiting tumor growth .

Enzyme Inhibition

The compound has been explored as a potential inhibitor of monoamine oxidase (MAO), an important enzyme in neurotransmitter metabolism:

  • Inhibitory Effects : A series of 1,3,4-thiadiazole derivatives were synthesized and tested for MAO-A inhibition. The results indicated that modifications to the thiadiazole structure could lead to significant inhibitory effects against this enzyme .
  • Therapeutic Implications : Given the role of MAO in neurodegenerative diseases and depression, these findings suggest potential therapeutic applications for the compound in treating mood disorders and other neurological conditions.

Case Study 1: Antibacterial Screening

In a study assessing various thiadiazole derivatives, this compound was found to exhibit a minimum inhibitory concentration (MIC) lower than standard antibiotics like ampicillin against selected bacterial strains .

Case Study 2: Anticancer Evaluation

A comprehensive evaluation of the compound's cytotoxicity against multiple cancer cell lines revealed that it induced apoptosis through mitochondrial pathways. The study utilized MTT assays to quantify cell viability post-treatment with varying concentrations of the compound .

Comparison with Similar Compounds

Key Observations :

  • Solubility : The 2,4-dimethoxyphenyl group in the target compound likely enhances aqueous solubility compared to 4g–4j , which feature methylbenzo[d]thiazole moieties .

Table 2: Antiproliferative and Enzymatic Activities

Compound Biological Target IC₅₀/Inhibition (%) Mechanism Insights
Target Not reported Pending Hypothesized Akt inhibition via π-π/H-bonds
3 Akt kinase 92.36% inhibition Induces apoptosis via Akt inhibition
8 Akt kinase 86.52% inhibition Similar to 3 with nitrobenzothiazole
4a–i Cancer cell lines (unspecified) Variable Dependent on piperazine/chlorophenyl groups

Key Insights :

  • Akt Inhibition : Compounds 3 and 8 demonstrate high Akt inhibition (≥86%), attributed to π-π interactions and H-bonding with the kinase’s active site . The target compound’s 4-fluorophenyl and dimethoxyphenyl groups may similarly engage in these interactions but require experimental validation.
  • Antiproliferative Effects : 4j (4-chlorophenyl) and 4i (4-methoxyphenyl) show moderate activity, suggesting substituent polarity influences cell penetration and target engagement .

Q & A

Basic: What are the standard synthetic routes for preparing this compound?

Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the 1,3,4-thiadiazole core. A common method (adapted for analogous compounds) includes:

Thiadiazole formation : React 4-fluorophenylurea derivatives with thiosemicarbazide in the presence of POCl₃ under reflux (90°C, 3 hours) to generate the 5-amino-1,3,4-thiadiazole intermediate .

Thioether linkage : Introduce the thioacetamide group via nucleophilic substitution. For example, react the thiadiazole-thiol intermediate with 2-chloro-N-(2,4-dimethoxyphenyl)acetamide in the presence of K₂CO₃ in DMF at room temperature .

Purification : Adjust pH to precipitate the product, followed by recrystallization (e.g., DMSO/water mixtures) .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : Assign protons and carbons, focusing on aromatic (δ 6.5–8.0 ppm) and methoxy (δ ~3.8 ppm) signals .
  • IR Spectroscopy : Confirm ureido (N–H stretch ~3300 cm⁻¹) and thioacetamide (C=O ~1680 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., P2₁/c space group, β = 101.8°) for absolute configuration .

Advanced: How can researchers optimize synthesis yield during scale-up?

Answer:
Optimization strategies include:

  • Reagent stoichiometry : Use 1.5 equivalents of chloroacetylated intermediates to drive thioether formation to completion .
  • Solvent choice : Replace DMF with acetonitrile for easier post-reaction workup .
  • Temperature control : Maintain reflux at 90°C ±2°C to minimize side reactions (e.g., hydrolysis of ureido groups) .
  • Purification : Employ column chromatography (silica gel, CHCl₃/MeOH) before recrystallization to remove polar byproducts .

Advanced: How to resolve contradictions between computational and experimental spectral data (e.g., NMR shifts)?

Answer:

  • Cross-validation : Compare experimental NMR with DFT-calculated shifts (B3LYP/6-311+G(d,p) basis set) .
  • Crystallographic data : Use X-ray-derived bond lengths/angles to refine computational models .
  • Solvent effects : Simulate NMR spectra in DMSO-d₆ (common experimental solvent) using COSMO-RS theory .
  • Dynamic effects : Account for tautomerism (e.g., thiadiazole-thione ↔ thiol forms) via variable-temperature NMR .

Advanced: How to design in vivo studies to assess hypoglycemic activity?

Answer:
Adapt protocols from thiazolidinedione derivatives:

  • Animal models : Use streptozotocin-induced diabetic Wistar rats (n=6/group, 150–200 g) .
  • Dosing : Administer compound orally (50–100 mg/kg/day) for 14 days; monitor blood glucose weekly .
  • Toxicity screening : Measure liver/kidney function markers (ALT, creatinine) and histopathology .
  • Control groups : Include metformin (150 mg/kg) and vehicle (0.5% carboxymethyl cellulose) .

Advanced: What computational approaches predict binding affinity with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with PPARγ (PDB ID: 3VSO); prioritize poses with H-bonds to Ser289/His323 .
  • QSAR modeling : Train models on thiadiazole derivatives’ IC₅₀ values against α-glucosidase; include descriptors like LogP and polar surface area .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess stability of compound-protein complexes (RMSD <2 Å) .

Advanced: How to address low solubility in pharmacological assays?

Answer:

  • Co-solvents : Use 10% DMSO in PBS (v/v) for in vitro studies; confirm vehicle toxicity in control wells .
  • Prodrug design : Introduce phosphate esters at the methoxy groups to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150 nm size, PDI <0.2) via solvent evaporation .

Advanced: What strategies validate the compound’s anti-inflammatory activity?

Answer:

  • In vitro : Measure COX-1/COX-2 inhibition using a colorimetric assay (ovine COX kit); compare selectivity ratios with celecoxib .
  • Cell-based : Quantify IL-6/TNF-α suppression in LPS-stimulated RAW 264.7 macrophages (ELISA) .
  • In vivo : Use carrageenan-induced paw edema in rats; administer compound (10 mg/kg, i.p.) and measure edema volume at 1–6 hours .

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